molecular formula C16H26ClNO3 B1397618 4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220032-49-4

4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397618
CAS No.: 1220032-49-4
M. Wt: 315.83 g/mol
InChI Key: TUDNUYFLXDPAKH-UHFFFAOYSA-N
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Description

4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic organic compound primarily utilized as a key chemical building block and research intermediate in medicinal chemistry and pharmacology. The structure of this compound, featuring a piperidine ring substituted with an ethoxyethyl group that is further modified with a 3,5-dimethoxybenzyloxy moiety, suggests its potential value in the exploration of central nervous system (CNS) active agents. Piperidine is a common scaffold in pharmaceuticals, and the incorporation of ether-linked dimethoxy aromatic systems is often associated with specific receptor binding activities . Researchers may employ this compound in the design and synthesis of novel molecules to investigate structure-activity relationships (SAR), particularly for targets like ion channels or neurotransmitter receptors . Key Applications: • Medicinal Chemistry Research: Serves as a versatile intermediate for the synthesis of more complex molecules with potential pharmacological activity. • Lead Compound Optimization: Used to explore new chemical space around the piperidine core for drug discovery programs. • Biochemical Profiling: May be utilized in in vitro assays to screen for interaction with various biological targets. Handling & Safety: This product is labeled with the signal word "Warning" and is intended for use by qualified laboratory professionals. Please refer to the supplied Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Notice: This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. All information provided is for informational purposes and is subject to change based on further research.

Properties

IUPAC Name

4-[2-[(3,5-dimethoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-18-15-9-14(10-16(11-15)19-2)12-20-8-5-13-3-6-17-7-4-13;/h9-11,13,17H,3-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDNUYFLXDPAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCCC2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core with a substituted benzyl ether moiety, which may influence its interaction with biological targets. The molecular formula is C14H21NHClC_{14}H_{21}N\cdot HCl with a molecular weight of approximately 251.79 g/mol.

Research indicates that compounds with piperidine structures often exhibit significant interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters. Studies have shown that derivatives of piperidine can inhibit the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting potential applications in treating neuropsychiatric disorders .

1. Neurotransmitter Interaction

  • Dopamine Transporter (DAT) : Compounds similar to this compound have demonstrated high affinity for DAT, which is crucial in the context of disorders like ADHD and substance abuse .
  • Norepinephrine Transporter (NET) : Moderate to high affinity for NET has also been observed, indicating potential for use in mood disorders .

2. Enzyme Inhibition

  • Acetylcholinesterase (AChE) : Piperidine derivatives have shown promising results as AChE inhibitors, which are significant in the treatment of Alzheimer's disease and other cognitive impairments .
  • Urease Inhibition : Compounds have also been evaluated for urease inhibitory activity, which is relevant in treating infections caused by urease-producing bacteria .

3. Antibacterial Activity

Piperidine compounds have exhibited varying degrees of antibacterial activity against several strains:

  • Salmonella typhi : Moderate to strong inhibition noted.
  • Bacillus subtilis : Similar activity levels observed.
  • Other strains such as Escherichia coli and Staphylococcus aureus showed weaker responses .

Case Studies and Research Findings

StudyFindings
Nithiya et al. (2011)Evaluated piperidine derivatives for their role in controlling plasma glucose and insulin levels, highlighting their potential in diabetes management.
Kumar et al. (2009)Investigated anti-cancer properties of piperidine-based compounds, demonstrating significant tumor growth inhibition in vitro.
Aziz-ur-Rehman et al. (2011)Reported on the broad pharmacological effects of sulfamoyl-substituted piperidines, including antibacterial and enzyme inhibitory activities.

Chemical Reactions Analysis

3.1. Reactivity and Functionalization

The piperidine ring in this compound can undergo various chemical reactions:

  • N-Alkylation : The nitrogen atom in the piperidine ring can be alkylated using various alkyl halides to introduce different substituents.

  • Reduction Reactions : The methoxy groups can be reduced under specific conditions to yield phenolic compounds, which may exhibit different biological activities.

  • Oxidation Reactions : Under oxidative conditions, the methoxy groups can be converted into carbonyl functionalities, potentially altering the pharmacological profile of the compound.

3.2. Biological Activity and Mechanism of Action

Preliminary studies suggest that 4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride exhibits significant biological activity. Its structural similarity to other piperidine derivatives allows it to interact with various biological targets including:

  • Receptor Binding Studies : Interaction studies typically involve assessing how this compound binds to specific receptors, which can elucidate its mechanism of action and potential therapeutic benefits.

  • In Vitro and In Vivo Studies : Various assays are conducted to determine the efficacy and safety profile of this compound in biological systems .

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochlorideC15H24ClNOC_{15}H_{24}ClNOContains dimethyl instead of dimethoxy groups; potential variations in biological activity.
2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochlorideC16H26ClNO3C_{16}H_{26}ClNO_3Structural isomer; different position of substituents may affect receptor binding.

The presence of both methoxy groups and the specific benzyl ether linkage distinguishes this compound from others, potentially enhancing its pharmacological profile.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3,5-dimethoxybenzyl group in the target compound likely enhances hydrophilicity compared to lipophilic groups like diphenylmethoxy or trifluoromethyl .
  • Molecular Weight : The target compound’s higher molecular weight (~357.8 vs. 303.83 for 4-(diphenylmethoxy)piperidine-HCl) reflects its extended ethoxyethyl chain and methoxy groups .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • 4-(Diphenylmethoxy)piperidine hydrochloride: Limited solubility data are reported, but its hydrochloride salt suggests moderate water solubility .
  • Target Compound : The ethoxyethyl chain and methoxy groups may improve aqueous solubility compared to analogs with bulky aromatic substituents (e.g., diphenylmethoxy) .

Pharmaceutical Potential

  • 4-(Diphenylmethoxy)piperidine hydrochloride : Used in PROTAC synthesis (e.g., AP-PROTAC-1) for targeted protein degradation .

Agrochemical Utility

  • 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride : Demonstrated efficacy in crop protection agents due to its heterocyclic substituents .
  • Target Compound : The ethoxyethyl linker may enhance systemic mobility in plants, improving pesticidal activity.

Regulatory and Environmental Considerations

  • Regulatory Status : Analogs like 4-(diphenylmethoxy)piperidine-HCl are listed in regulatory databases (e.g., IECSC, ChemView) but lack comprehensive safety assessments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride?

  • Methodology : Synthesis typically involves multi-step protocols:

  • Intermediate Preparation : Formation of the piperidine core via hydrogenation of pyridine derivatives (e.g., using Pd/C under H₂) .
  • Functionalization : Ethoxylation of the piperidine intermediate using reagents like 3,5-dimethoxybenzyl chloride under basic conditions (e.g., NaOH in dichloromethane) .
  • Quaternization : Hydrochloride salt formation via HCl gas or aqueous HCl .
    • Optimization : Yields depend on reaction temperature (typically 60–80°C) and stoichiometric ratios (1:1.2 for benzyl chloride to piperidine) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.7–3.8 ppm, piperidine ring protons at δ 1.5–2.8 ppm) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 336.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst Screening : Pd/C vs. Raney Ni for hydrogenation steps (Pd/C offers higher selectivity for piperidine formation) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ethoxylation efficiency compared to THF .
  • Kinetic Studies : Monitoring by TLC or in-situ IR to identify rate-limiting steps (e.g., benzylation) .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, where methoxy groups show predictable shifts) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental NMR assignments .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies?

  • Functional Group Variation : Modify dimethoxybenzyl or ethoxyethyl groups to assess impact on bioactivity (e.g., replacing methoxy with hydroxy for polarity studies) .
  • Receptor Docking : Use molecular docking tools (e.g., AutoDock Vina) to predict interactions with targets like GPCRs or ion channels .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (PEL: <1 mg/m³) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should stability and storage conditions be managed?

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .
  • Stability Tests : Monitor degradation via HPLC every 6 months; shelf life >2 years under recommended conditions .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthetic protocols?

  • Detailed Logging : Document reaction parameters (e.g., stirring speed, solvent grade) .
  • Batch Testing : Replicate reactions ≥3 times to calculate mean yields and standard deviations .
  • Reference Standards : Use commercial piperidine derivatives (e.g., 4-methoxypiperidine HCl) for calibration .

Q. How can researchers validate biological activity findings?

  • Positive Controls : Compare with known bioactive piperidines (e.g., haloperidol for dopamine receptor assays) .
  • Dose-Response Curves : Use ≥5 concentrations to calculate IC₅₀/EC₅₀ values .

Tables for Comparative Analysis

Table 1 : Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Reference
Piperidine formation3,5-Dimethylpyridine, Pd/C, H₂78
Ethoxylation3,5-Dimethoxybenzyl chloride, NaOH65
Salt formationHCl (g), EtOH92

Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)

Time (months)Purity (%)Degradation Products
099.5None
698.13,5-Dimethoxybenzoic acid
1295.3Ethylpiperidine isomer

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
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4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride

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